A Technical Guide to 2-(Trifluoromethyl)benzenesulfonyl Fluoride: Properties, Reactivity, and Applications in Modern Chemistry
A Technical Guide to 2-(Trifluoromethyl)benzenesulfonyl Fluoride: Properties, Reactivity, and Applications in Modern Chemistry
Introduction
In the landscape of modern drug discovery and chemical biology, the strategic incorporation of unique functional groups is paramount to achieving desired pharmacological profiles. 2-(Trifluoromethyl)benzenesulfonyl fluoride stands out as a reagent of significant interest, embodying the convergence of two powerful chemical motifs: the metabolically robust trifluoromethyl (CF₃) group and the selectively reactive sulfonyl fluoride (SO₂F) moiety. The ortho-positioning of the sterically and electronically demanding CF₃ group relative to the SO₂F electrophile imparts distinct properties that researchers can leverage for precise molecular design.
This guide provides an in-depth analysis of 2-(Trifluoromethyl)benzenesulfonyl fluoride, moving beyond a simple datasheet to offer a mechanistic understanding of its properties and applications. It is designed for researchers, medicinal chemists, and drug development professionals who seek to employ this versatile building block for creating novel covalent probes, therapeutic agents, and complex molecular architectures. We will explore the causality behind its reactivity, provide field-proven protocols, and contextualize its role in contemporary research.
Physicochemical and Spectroscopic Profile
The intrinsic properties of a reagent dictate its handling, reactivity, and suitability for specific applications. 2-(Trifluoromethyl)benzenesulfonyl fluoride is a low-melting solid, often appearing as a powder or a light brown oil depending on ambient temperature, which necessitates careful handling due to its corrosive nature.[1][2]
Core Physical Properties
A summary of the key physical and identifying properties is presented below for quick reference.
| Property | Value | Reference |
| CAS Number | 52201-00-0 | [1] |
| Molecular Formula | C₇H₄F₄O₂S | [1] |
| Molecular Weight | 228.16 g/mol | [1] |
| Appearance | Powder / Light brown oil | [1][2] |
| Melting Point | 25-30 °C | [1] |
| InChI Key | ZGHIWBACRZVGLY-UHFFFAOYSA-N | [1] |
| SMILES | FS(C1=C(C(F)(F)F)C=CC=C1)(=O)=O | [1] |
Structural Representation
Caption: General mechanism for nucleophilic substitution on sulfonyl fluorides.
The Trifluoromethyl (CF₃) Group: A Bioactive Modifier
The CF₃ group is not merely a spectator. Its inclusion is a deliberate strategy in medicinal chemistry to enhance drug-like properties.
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. [3]This often translates to a longer in vivo half-life for drug candidates.
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Lipophilicity and Permeability: The CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cellular membranes and the blood-brain barrier. [3]* Target Binding: The high electronegativity of the CF₃ group can alter the electronic profile of the entire molecule, influencing non-covalent interactions (such as dipole-dipole or halogen bonding) within a protein's binding pocket, thereby potentially increasing binding affinity and selectivity. [3][4]
Synthesis and Experimental Protocols
Synthetic Approach
While numerous suppliers provide this reagent, understanding its synthesis is crucial for specialized applications. A common and logical laboratory-scale approach involves a two-step sequence starting from the corresponding sulfonyl chloride.
Caption: Plausible synthetic workflow for 2-(Trifluoromethyl)benzenesulfonyl fluoride.
Experimental Protocol: Synthesis of a Sulfonamide Derivative
This protocol provides a self-validating system for the reaction of 2-(Trifluoromethyl)benzenesulfonyl fluoride with a primary amine, a foundational reaction in drug development.
Objective: To synthesize N-benzyl-2-(trifluoromethyl)benzenesulfonamide.
Materials:
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2-(Trifluoromethyl)benzenesulfonyl fluoride (1.0 eq)
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Benzylamine (1.1 eq)
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Diisopropylethylamine (DIPEA) (1.5 eq)
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Dichloromethane (DCM), anhydrous (approx. 0.1 M concentration)
Methodology:
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Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-(Trifluoromethyl)benzenesulfonyl fluoride (1.0 eq).
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Solvent Addition: Dissolve the starting material in anhydrous dichloromethane.
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Base and Nucleophile Addition: Add diisopropylethylamine (DIPEA) (1.5 eq) to the solution, followed by the dropwise addition of benzylamine (1.1 eq) at room temperature.
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Causality: DIPEA is a non-nucleophilic base chosen to deprotonate the amine nucleophile, increasing its reactivity, and to scavenge the HF byproduct generated during the reaction. Its steric bulk prevents it from competing with benzylamine in attacking the sulfonyl center.
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-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl fluoride is consumed (typically 2-12 hours).
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Workup:
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Upon completion, dilute the reaction mixture with additional DCM.
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Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove residual acid), and brine.
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Trustworthiness: This sequential washing procedure is a self-validating system. Each step removes a specific class of impurities, ensuring a cleaner crude product for the final purification step.
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-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure sulfonamide.
Applications in Research and Drug Development
The unique combination of a CF₃ group and a SO₂F moiety makes this reagent a powerful tool.
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Covalent Inhibitors and Chemical Probes: The SO₂F group is an excellent "warhead" for designing covalent inhibitors that target enzymes with nucleophilic residues (e.g., serine, threonine, tyrosine) in their active sites. [5]By forming an irreversible covalent bond, these inhibitors can achieve high potency and prolonged duration of action. 2-(Trifluoromethyl)benzenesulfonyl fluoride serves as a foundational scaffold for building such targeted molecules.
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Fragment-Based Drug Discovery (FBDD): As a relatively small molecule, it is an ideal fragment for screening campaigns. Identifying weak but efficient binding of this fragment can provide a starting point for developing more potent leads, where the CF₃ group already occupies a key lipophilic pocket and the SO₂F group can be used to probe for nearby nucleophiles.
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Building Block for Bioactive Molecules: It is a key precursor for a wide range of sulfonamides and sulfonate esters. The resulting products benefit from the enhanced metabolic stability and lipophilicity conferred by the CF₃ group, properties that are highly sought after in the development of pharmaceuticals and agrochemicals. [6][7]
Safety and Handling
Signal Word: Danger [1] Hazard Class: Skin Corrosion Category 1B [1] This compound is corrosive and causes severe skin burns and eye damage. [1]It is also moisture-sensitive.
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Personal Protective Equipment (PPE): Always handle this chemical inside a certified fume hood while wearing appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
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Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Use in a well-ventilated area.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible materials such as strong bases and oxidizing agents. It is classified under Storage Class 8B for non-combustible corrosive materials. [1]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its corrosive nature, it must be handled as hazardous waste.
References
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Royal Society of Chemistry. (n.d.). Supporting Information for Organic & Biomolecular Chemistry. RSC.org. [Link]
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PubChem. (n.d.). 2-(Trifluoromethyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]
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Patil, S., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. [Link]
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Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
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Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]
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Jabeen, F., et al. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). Molecules. [Link]
Sources
- 1. 2-(Trifluoromethyl)benzenesulfonyl fluoride 97 52201-00-0 [sigmaaldrich.com]
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- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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